molecular formula C15H26N2O5Si B8574580 C15H26N2O5Si CAS No. 76223-05-7

C15H26N2O5Si

Cat. No.: B8574580
CAS No.: 76223-05-7
M. Wt: 342.46 g/mol
InChI Key: CYEAJMJUHMELTK-DMDPSCGWSA-N
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Description

C15H26N2O5Si is a complex organic compound that features a pyrimidine ring fused with a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H26N2O5Si typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride in the presence of imidazole . The key step involves the Horner–Wadsworth–Emmons olefination to introduce the enyne side chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

C15H26N2O5Si undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the pyrimidine ring results in dihydropyrimidine derivatives.

Scientific Research Applications

C15H26N2O5Si has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of C15H26N2O5Si involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C15H26N2O5Si is unique due to its combination of a pyrimidine ring and a tetrahydrofuran moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

76223-05-7

Molecular Formula

C15H26N2O5Si

Molecular Weight

342.46 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C15H26N2O5Si/c1-15(2,3)23(4,5)22-10-8-13(21-11(10)9-18)17-7-6-12(19)16-14(17)20/h6-7,10-11,13,18H,8-9H2,1-5H3,(H,16,19,20)/t10-,11+,13+/m0/s1

InChI Key

CYEAJMJUHMELTK-DMDPSCGWSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=CC(=O)NC2=O

Origin of Product

United States

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